(S)-3-Amino-4-(2-furyl)-butyric acid
Overview
Description
(S)-3-Amino-4-(2-furyl)-butyric acid is an organic compound that features a furan ring, an amino group, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(2-furyl)-butyric acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a furan derivative with a chiral amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of biocatalysts or enzymatic processes to achieve high yields and purity. These methods are designed to be cost-effective and environmentally friendly, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(2-furyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The amino group can be reduced to form amines with different degrees of substitution.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the furan ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
(S)-3-Amino-4-(2-furyl)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(2-furyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A related compound with a furan ring and a carboxylic acid group.
3-Amino-4-(2-thienyl)-butyric acid: A similar compound with a thiophene ring instead of a furan ring.
4-(2-Furyl)-3-buten-2-one: A compound with a furan ring and a butenone moiety.
Uniqueness
(S)-3-Amino-4-(2-furyl)-butyric acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3S)-3-amino-4-(furan-2-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAIKPBTLUWDMG-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@@H](CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-05-3 | |
Record name | (βS)-β-Amino-2-furanbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270263-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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